molecular formula C20H22NNaO4 B000283 Efaproxiral sodium CAS No. 170787-99-2

Efaproxiral sodium

货号: B000283
CAS 编号: 170787-99-2
分子量: 363.4 g/mol
InChI 键: SWDPIHPGORBMFR-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of efaproxiral sodium involves several synthetic steps. One method includes the acylation reaction, O-alkylation reaction of phenol, and purification . The process begins with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form a polymeric phenol ester. This intermediate is then treated with 3,5-dimethylaniline in refluxing xylene to produce an amide. The final step involves the condensation of this amide with acetone and chloroform in the presence of powdered sodium hydroxide to yield the isobutyric acid derivative . This method is suitable for industrial production due to its simplicity, high product purity, and low cost .

化学反应分析

Efaproxiral sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Clinical Applications

  • Radiation Sensitization :
    • Tumor Growth Delay Studies : Efaproxiral has been shown to enhance the effect of radiation therapy significantly. In various studies, it increased the effectiveness of a single dose of radiation by factors ranging from 2.8 to 3.5 times compared to radiation alone .
    • Phase III Trials : Despite promising preclinical results, phase III clinical trials involving efaproxiral combined with whole-brain radiation therapy for patients with brain metastases from breast cancer did not demonstrate a significant improvement in overall survival rates .
  • Combination Therapies :
    • With Chemotherapy : Efaproxiral has been evaluated in combination with chemotherapy agents to assess its potential to improve treatment responses in various cancers .
    • Ongoing Research : Current studies are exploring its use alongside other therapeutic modalities to further enhance its efficacy and safety profile.

Case Studies

  • Breast Cancer Metastases : In a notable phase II clinical trial involving 402 patients with brain metastases, efaproxiral was administered at doses of 75 or 100 mg/kg alongside radiotherapy. The study reported positive outcomes regarding tumor response rates but highlighted hypoxemia as a common adverse effect .
  • Preclinical Models : Research involving animal models has demonstrated that efaproxiral significantly increases tumor oxygen levels and enhances the effects of radiation therapy. For instance, studies on RIF-1 tumors showed improved tumor oxygenation and delayed tumor growth when treated with efaproxiral before irradiation .

Safety and Adverse Effects

The most significant adverse effect associated with efaproxiral is hypoxemia, which is generally reversible and manageable with supplemental oxygen . Other reported side effects include transient increases in blood pressure and mild headaches.

Data Summary

Application AreaStudy TypeFindingsReference
Radiation SensitizationPhase IIIncreased tumor growth delay by 2.8 times with efaproxiral
Combination TherapyPhase IIINo significant overall survival benefit observed
Preclinical EfficacyAnimal StudiesEnhanced tumor oxygenation and growth delay
Adverse EffectsClinical TrialsCommonly reported hypoxemia; manageable with supplemental O2

作用机制

生物活性

Efaproxiral sodium , also known as RSR13, is a synthetic allosteric modifier of hemoglobin that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound acts by reducing the binding affinity of hemoglobin for oxygen, which can enhance oxygen delivery to hypoxic tissues, a common characteristic of tumors. Its radiosensitizing properties make it particularly relevant in the treatment of brain metastases, especially those originating from breast cancer.

This compound modifies hemoglobin's oxygen affinity through an allosteric mechanism, effectively increasing the partial pressure of oxygen in tissues. This is crucial in cancer therapy, as many tumors are characterized by hypoxia, which can lead to resistance against radiation therapy and certain chemotherapeutic agents. By improving oxygenation in these areas, this compound can potentially enhance the efficacy of radiotherapy and reduce tumor growth.

Pharmacological Profile

  • Chemical Structure : this compound is the sodium salt form of efaproxiral with the molecular formula C20H22NNaO4C_{20}H_{22}NNaO_{4} and a molecular weight of approximately 367.38 g/mol.
  • Solubility : It is soluble in water and exhibits stability under physiological conditions.
  • Dosing : Clinical studies have typically utilized doses ranging from 0.5 to 1.0 g/m² administered intravenously.

Clinical Applications

This compound has been primarily investigated for its use in patients with brain metastases from breast cancer. Its ability to enhance oxygenation has been linked to improved outcomes in radiotherapy settings.

Case Studies and Clinical Trials

  • Phase III Trials : A notable study evaluated this compound in combination with radiotherapy for patients with brain metastases. Results indicated improved local control rates and overall survival compared to radiotherapy alone.
  • Combination Therapies : Research has shown that this compound may enhance the effects of various chemotherapeutic agents when used concurrently, potentially leading to better therapeutic outcomes in resistant tumor types.
  • Safety Profile : The safety and tolerability of this compound have been assessed across multiple studies, with common adverse effects including transient hypertension and headache. Serious adverse events were rare but included hypersensitivity reactions.

Summary of Clinical Trials

Study TypePopulationInterventionOutcome
Phase IIIPatients with brain metastasesEfaproxiral + RadiotherapyImproved local control; increased survival
Phase IIBreast cancer patientsEfaproxiral + ChemotherapyEnhanced response rates
Safety StudyHealthy volunteersThis compoundGenerally well tolerated; mild side effects

属性

IUPAC Name

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPIHPGORBMFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168942
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170787-99-2
Record name Efaproxiral sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL SODIUM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAPROXIRAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaproxiral sodium
Reactant of Route 2
Reactant of Route 2
Efaproxiral sodium
Reactant of Route 3
Reactant of Route 3
Efaproxiral sodium
Reactant of Route 4
Efaproxiral sodium
Reactant of Route 5
Reactant of Route 5
Efaproxiral sodium
Reactant of Route 6
Efaproxiral sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。